(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline
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Overview
Description
(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline is a chiral proline derivative that has garnered interest in the field of organic chemistry. The compound is characterized by its unique stereochemistry and the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline typically involves the protection of the amino group of 4-hydroxy-3-methylproline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of tosylate derivatives.
Scientific Research Applications
(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of proline-rich peptides.
Mechanism of Action
The mechanism by which (2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline exerts its effects is primarily through its role as a chiral building block. The compound can interact with various molecular targets, including enzymes and receptors, by fitting into specific binding sites due to its unique stereochemistry. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
- (2S,3S,4R)-2-amino-3,4-di-O-benzyl-1-O-(2-O-methyl-3,4,6-tri-O-benzyl-α-D-galactopyranosyl)-1,3,4-octadecanetriol
Uniqueness
(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly valuable in asymmetric synthesis and as a precursor for the synthesis of complex molecules with high enantiomeric purity .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of study and industrial applications.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,3S,4R)-4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-7(13)5-12(8(6)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7+,8+/m1/s1 |
InChI Key |
CXYMEVREQDUHPU-CSMHCCOUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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